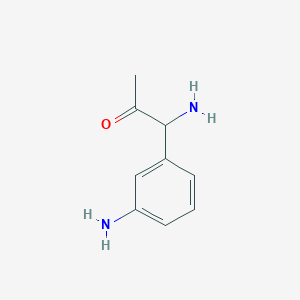
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone. The stereochemistry of the compound is defined by the (1r,2s) configuration, which plays a crucial role in its biological activity and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 1-(4-fluorophenyl)-2-nitropropene using a chiral borane complex can yield the desired compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and cost-effective synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric excess.
化学反应分析
Types of Reactions
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(4-fluorophenyl)-2-propanone, while reduction of the nitro group can produce 1-(4-fluorophenyl)-2-aminopropane.
科学研究应用
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral configuration allows it to bind selectively to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
(1r,2s)-1-Amino-1-(4-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(1r,2s)-1-Amino-1-(4-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(1r,2s)-1-Amino-1-(4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |
InChI 键 |
HPHULVZWOLCSFD-RCOVLWMOSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)F)N)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


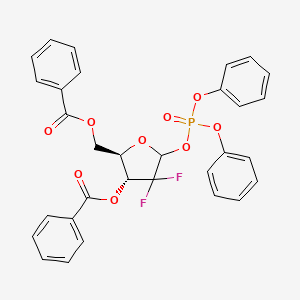
![5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13042789.png)

![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
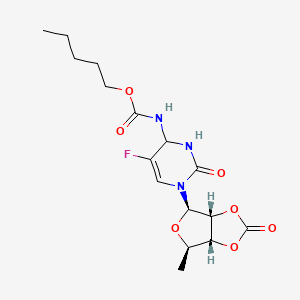
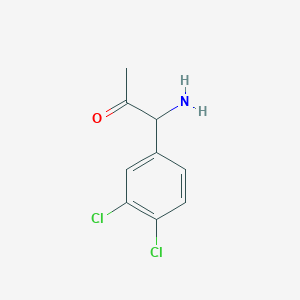
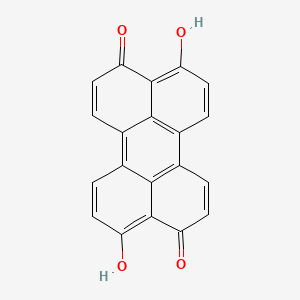
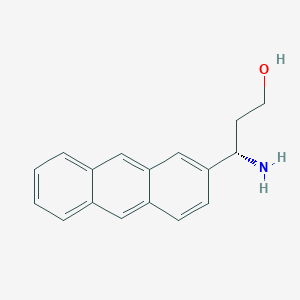
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)

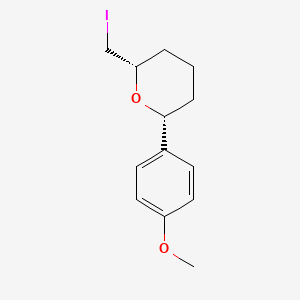
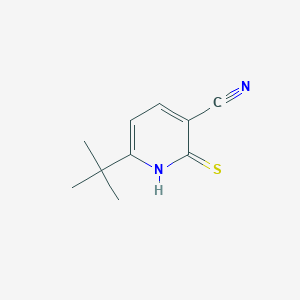
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
